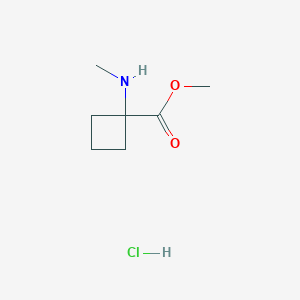

Methyl 1-(MethylaMino)cyclobutanecarboxylate hydrochloride

CAS No.: 1247180-93-3

Cat. No.: VC2890375

Molecular Formula: C7H14ClNO2

Molecular Weight: 179.64 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1247180-93-3 |

|---|---|

| Molecular Formula | C7H14ClNO2 |

| Molecular Weight | 179.64 g/mol |

| IUPAC Name | methyl 1-(methylamino)cyclobutane-1-carboxylate;hydrochloride |

| Standard InChI | InChI=1S/C7H13NO2.ClH/c1-8-7(4-3-5-7)6(9)10-2;/h8H,3-5H2,1-2H3;1H |

| Standard InChI Key | OVPVUBJLTLUDED-UHFFFAOYSA-N |

| SMILES | CNC1(CCC1)C(=O)OC.Cl |

| Canonical SMILES | CNC1(CCC1)C(=O)OC.Cl |

Introduction

Basic Properties and Identification

Methyl 1-(methylamino)cyclobutanecarboxylate hydrochloride is a crystalline solid characterized by the following physicochemical properties:

| Property | Value |

|---|---|

| IUPAC Name | Methyl 1-(methylamino)cyclobutane-1-carboxylate hydrochloride |

| CAS Registry Number | 1247180-93-3 |

| Related CAS | 1628855-38-8 |

| Molecular Formula | C₇H₁₄ClNO₂ |

| Molecular Weight | 179.64 g/mol |

| Parent Compound | Methyl 1-(methylamino)cyclobutane-1-carboxylate |

| Parent Molecular Formula | C₇H₁₃NO₂ |

| Parent Molecular Weight | 143.18 g/mol |

The compound exists as the hydrochloride salt of methyl 1-(methylamino)cyclobutane-1-carboxylate, which affects its solubility profile and chemical reactivity compared to the free base form .

Chemical Structure and Characteristics

Structural Features

Methyl 1-(methylamino)cyclobutanecarboxylate hydrochloride contains several key structural elements that define its chemical behavior:

-

A cyclobutane ring system, which provides structural rigidity

-

A quaternary carbon center at the 1-position of the cyclobutane ring

-

A methylamino group (-NHCH₃) attached to the quaternary carbon

-

A methyl ester group (-COOCH₃) also connected to the quaternary carbon

-

A hydrochloride salt formation at the nitrogen of the methylamino group

The cyclobutane ring imparts unique conformational constraints to the molecule, creating a distinct three-dimensional structure that may influence its interactions with biological targets. The presence of both the methylamino and methyl ester functional groups creates potential sites for hydrogen bonding, nucleophilic attack, and other chemical transformations.

Synthesis Methods

General Synthetic Approaches

The synthesis of methyl 1-(methylamino)cyclobutanecarboxylate hydrochloride typically involves multiple reaction steps that include cyclization to form the cyclobutane ring, followed by functional group transformations including amination and esterification processes.

A general synthetic route may follow these steps:

-

Formation of the cyclobutane ring system

-

Introduction of the carboxylic acid functionality

-

Esterification to form the methyl ester

-

Introduction of the methylamino group

-

Salt formation with hydrogen chloride

Specific Methodologies

One documented approach involves the use of tert-butoxycarbonyl (Boc) protected intermediates. This multi-step process includes:

-

Protection of an amino group with a Boc protecting group

-

Ring formation or modification to create the cyclobutane skeleton

-

Esterification of the carboxylic acid with methanol in the presence of a suitable catalyst

-

N-methylation using reagents such as methyl iodide in DMF

-

Deprotection of the Boc group and simultaneous salt formation using hydrogen chloride

The use of catalysts such as 4-dimethylaminopyridine (DMAP) during the esterification step can significantly improve reaction rates and product yields.

Analytical Characterization

Identification Methods

Several analytical techniques are commonly employed to confirm the identity and purity of methyl 1-(methylamino)cyclobutanecarboxylate hydrochloride:

| Analytical Technique | Key Information Obtained |

|---|---|

| Nuclear Magnetic Resonance (NMR) | Proton and carbon signals confirming structural elements |

| Infrared Spectroscopy (IR) | Characteristic absorption bands for ester, amine, and salt functions |

| Mass Spectrometry | Molecular weight confirmation and fragmentation pattern |

| High-Performance Liquid Chromatography (HPLC) | Purity assessment and retention time characterization |

| Elemental Analysis | Confirmation of elemental composition (C, H, N, Cl) |

In ¹H-NMR spectroscopy, characteristic signals would be expected for the methyl ester group (-OCH₃), the N-methyl group (-NHCH₃), and the cyclobutane ring protons. The presence of the hydrochloride salt can be confirmed by the downfield shift of the N-H proton signal compared to the free base form.

Applications in Research and Development

Medicinal Chemistry Applications

Methyl 1-(methylamino)cyclobutanecarboxylate hydrochloride and related cyclobutane derivatives have garnered interest in pharmaceutical research due to their unique structural features. The compound's rigid cyclobutane ring can serve as a conformationally restricted scaffold in the design of biologically active molecules.

Potential applications in medicinal chemistry include:

-

Use as a building block in drug discovery programs

-

Exploration as a bioisostere for other cyclic systems

-

Investigation as a scaffold for enzyme inhibitors

-

Development of novel structure-activity relationships in drug candidate molecules

Organic Synthesis Applications

In organic synthesis, this compound may serve as:

-

A versatile intermediate for further chemical transformations

-

A source of functionalized cyclobutane derivatives

-

A model system for studying reactivity of strained ring systems

-

A platform for developing new synthetic methodologies

The presence of both amine and ester functional groups provides opportunities for selective derivatization and functional group interconversion, making it a valuable synthetic building block.

Comparison with Related Compounds

Structural Analogues

Several structural analogues of methyl 1-(methylamino)cyclobutanecarboxylate hydrochloride have been reported in the chemical literature:

| Compound | CAS Number | Key Structural Difference |

|---|---|---|

| Methyl 1-aminocyclobutanecarboxylate hydrochloride | 92398-47-5 | Lacks N-methyl group |

| Methyl 1-(aminomethyl)cyclobutane-1-carboxylate hydrochloride | 1172902-07-6 | Different arrangement of nitrogen |

| Methyl cyclobutanecarboxylate | 765-85-5 | Lacks amino group entirely |

These related compounds share the cyclobutane core structure but differ in the substitution pattern, particularly regarding the amino functionality. These structural differences can significantly impact reactivity patterns, physical properties, and potential biological activities .

Free Base versus Hydrochloride Salt

The free base form (methyl 1-(methylamino)cyclobutane-1-carboxylate) differs from the hydrochloride salt in several important aspects:

-

Solubility profile - the hydrochloride salt typically exhibits enhanced water solubility

-

Stability - the salt form often demonstrates improved stability toward oxidation

-

Crystallinity - salt forms frequently show different crystallization behaviors

-

Handling properties - salts may be less hygroscopic in some cases

-

Pharmacokinetic properties - if used in biological studies, absorption and distribution may differ

The selection between free base and salt form depends on the specific application requirements and desired physicochemical properties .

Current Research Directions

Current research involving methyl 1-(methylamino)cyclobutanecarboxylate hydrochloride and related compounds focuses on several promising areas:

-

Development of novel synthetic methodologies to improve access to functionalized cyclobutane derivatives

-

Exploration of structure-activity relationships in biological systems

-

Investigation of reaction mechanisms involving strained cyclic systems

-

Utilization as building blocks for complex molecule synthesis

Research continues to expand our understanding of this compound's chemical behavior and potential applications across multiple scientific disciplines.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume